molecular formula C17H15N3OS2 B5510885 3-(2,5-dimethylpyrrol-1-yl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one

3-(2,5-dimethylpyrrol-1-yl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B5510885
M. Wt: 341.5 g/mol
InChI Key: HDJWKLBSKCRFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a unique structure that combines pyrrole, thiophene, and pyrimidine rings, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylpyrrol-1-yl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 2,5-dimethylpyrrole with thiophene-2-carbaldehyde, followed by cyclization with appropriate reagents to form the thieno[2,3-d]pyrimidin-4-one core. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods would likely involve optimizing reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one stands out due to its combination of pyrrole, thiophene, and pyrimidine rings, which confer unique electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-10-6-7-11(2)19(10)20-12(3)18-16-15(17(20)21)13(9-23-16)14-5-4-8-22-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJWKLBSKCRFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1N2C(=NC3=C(C2=O)C(=CS3)C4=CC=CS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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